Scientific Field: Polymer Chemistry
Application Summary: Tributylsilane is used in the synthesis of halogen-free polyisobutylene (PIB).
Methods of Application: The rate of hydride transfer reaction increases with the increase of tributylsilane concentration for the reaction of both PIB+ and PIB-DTE+ with tributylsilane.
Results or Outcomes: The study resulted in the successful synthesis of halogen-free polyisobutylene (PIB).
Scientific Field: Nanotechnology
Application Summary: Tributylsilane is used in the fabrication of functionalized silica nanoparticles.
Results or Outcomes: The study resulted in the successful fabrication of functionalized silica nanoparticles.
Scientific Field: Materials Science
Application Summary: Tributylsilane is used in the fabrication of silica-based aerogels. They have been applied in many fields such as thermal insulation, wastewater treatment, acoustic insulation, and drug delivery.
Methods of Application: Aerogels are often obtained by a sol–gel process, fiber accumulation, or 3D printing.
Results or Outcomes: The study resulted in the successful fabrication of silica-based aerogels.
The tributylsilane molecule has a tetrahedral structure with a central silicon atom bonded to three n-butyl groups (CH3CH2CH2CH2-) and a single hydrogen atom []. The silicon-carbon bonds are strong covalent bonds, contributing to the overall stability of the molecule. The presence of the bulky butyl groups gives the molecule a hydrophobic character, meaning it repels water.
Several chemical reactions involving tributylsilane are relevant to scientific research. Here are a few examples:
Balanced chemical equation:
HSiCl3 + 3CH3CH2CH2CH2 → HSi(CH2CH2CH2CH3)3 + 3HCl
Tributylsilane can act as a hydrosilane source in hydrosilylation reactions. These reactions involve the addition of a Si-H bond across unsaturated bonds (C=C or C=O) in other molecules. This property is valuable in organic synthesis for creating new carbon-silicon bonds.
Under specific conditions, tributylsilane can undergo dehydrogenation, losing a hydrogen molecule to form a disilane (Si-Si bonded molecule) with four butyl groups.
Tributylsilane + Heat → (C4H9)2SiH2 + H2
Tributylsilane serves as a versatile reducing agent in organic chemistry. It can reduce various functional groups, including:
The general reaction for reducing an aldehyde using tributylsilane can be represented as follows:
Tributylsilane can be synthesized through several methods:
Tributylsilane finds applications in various fields:
While specific interaction studies for tributylsilane are scarce, its role as a reducing agent suggests potential interactions with various functional groups in organic molecules. Its reactivity profile indicates that it may form complexes with other reagents during chemical transformations, which could be an area for future research.
Tributylsilane has several related compounds that share structural similarities but differ in their properties and applications:
Compound | Formula | Key Characteristics |
---|---|---|
Trimethylsilane | C₃H₉Si | Smaller molecular size; commonly used in gas chromatography. |
Triethylsilane | C₆H₁₅Si | More reactive than tributylsilane; often used in reductive coupling reactions. |
Trimethylchlorosilane | C₃H₉ClSi | Used for silicon-based polymer synthesis; less stable than tributylsilane. |
Triisopropylsilane | C₉H₂₁Si | Exhibits similar reactivity but with different steric effects due to bulky isopropyl groups. |
Tributylsilane's uniqueness lies in its combination of three butyl groups, which provide significant steric hindrance compared to smaller silanes. This characteristic allows it to selectively reduce larger substrates without overreacting, making it particularly useful in complex organic syntheses .
Irritant